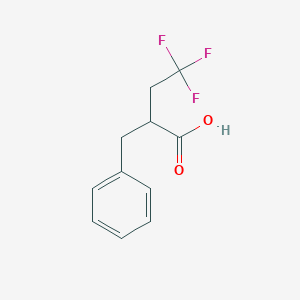

2-Benzyl-4,4,4-trifluorobutanoic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as “(S)-2-Amino-4,4,4-trifluorobutanoic acid”, has been reported in the literature . The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3-CH2-I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Scientific Research Applications

Asymmetric Synthesis

2-Benzyl-4,4,4-trifluorobutanoic acid and its derivatives have been extensively studied for their applications in asymmetric synthesis. For instance, both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid have been successfully synthesized through enantioselective processes. This involves key steps such as trifluoromethylation, Sharpless asymmetric dihydroxylation, nucleophilic opening of cyclic sulfate, palladium-catalyzed selective hydrogenation, and oxidation, demonstrating the compound's versatility in stereochemical manipulations (Jiang, Qin, & Qing, 2003).

Large-Scale Preparation for Drug Design

The compound's derivatives, particularly enantiomerically pure versions of 2-amino-4,4,4-trifluorobutanoic acid, are in high demand as bioisosteres of leucine moieties in drug design. A specialized method has been developed for the large-scale preparation of these derivatives, showcasing the compound's significant role in pharmaceutical manufacturing and research (Han et al., 2019).

Radical Reactivity and Synthetic Applications

This compound exhibits remarkable reactivity, particularly in radical addition reactions. The compound has facilitated new synthetic approaches to γ-silyloxy-α,β,β-trifluorobutanoic acid derivatives, which are valuable precursors for a range of medicinally and pharmaceutically important organic molecules. This reactivity opens up avenues for novel synthetic methodologies and the exploration of new drug candidates (Tamamoto et al., 2016).

Novel Inhibitors and Antioxidants

Research has identified 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids as a new class of effective and selective inhibitors for carboxylesterase (CES), without substantially affecting related cholinesterases. These compounds also possess high radical-scavenging activity, highlighting their potential as both therapeutic agents and protective antioxidants (Khudina et al., 2019).

Future Directions

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisosteres of leucine moiety in drug design . Therefore, the development of efficient methods for the synthesis of these compounds, including “2-Benzyl-4,4,4-trifluorobutanoic acid”, could be a valuable direction for future research.

properties

IUPAC Name |

2-benzyl-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c12-11(13,14)7-9(10(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMBTJCXRVBCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470056.png)

![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)

![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)

![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)